(S,R,S)-Ahpc-peg1-NH2 is a chiral compound notable for its potential applications in medicinal chemistry and biochemistry. It is derived from a backbone of poly(ethylene glycol) (PEG) which is often utilized for its biocompatibility and solubility properties. The compound features specific stereochemistry, indicated by the R and S configurations at its chiral centers, which can significantly influence its biological activity and interaction with biological targets.
The synthesis of (S,R,S)-Ahpc-peg1-NH2 typically involves the modification of PEG with specific functional groups that enhance its properties for targeted applications. The compound can be sourced from chemical suppliers specializing in custom synthesis or through academic research laboratories focusing on peptide and polymer chemistry.
(S,R,S)-Ahpc-peg1-NH2 can be classified as a synthetic organic compound, specifically a modified poly(ethylene glycol) derivative. Its classification also extends to chiral compounds due to the presence of stereocenters, which are critical in determining its pharmacological properties.
The synthesis of (S,R,S)-Ahpc-peg1-NH2 generally involves several key steps:
The technical details of the synthesis may involve:
The molecular structure of (S,R,S)-Ahpc-peg1-NH2 includes:
The molecular formula can be deduced based on the number of repeating units in the PEG chain and the additional functional groups. The exact molecular weight will depend on the length of the PEG segment used in synthesis.
(S,R,S)-Ahpc-peg1-NH2 can participate in various chemical reactions:
These reactions typically require specific conditions such as:
The mechanism of action of (S,R,S)-Ahpc-peg1-NH2 is primarily related to its interactions with biological macromolecules:
Quantitative studies involving binding assays can provide insights into the efficacy and specificity of (S,R,S)-Ahpc-peg1-NH2 in biological systems.
Key physical properties include:
Chemical properties encompass:
(S,R,S)-Ahpc-peg1-NH2 has several scientific applications:
The VH032 ligand embedded within (S,R,S)-AHPC-PEG1-NH2 serves as a high-affinity molecular recognition element for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This hydroxyproline-derived ligand engages a specific hydrophobic pocket in the VHL β-domain with submicromolar binding affinity, mimicking the natural interaction between VHL and hypoxia-inducible factor 1α (HIF-1α) [1] [2]. The structural integrity of the (S,R,S) stereochemistry is critical for maintaining this interaction, as confirmed by crystallographic studies demonstrating hydrogen bonding between the ligand’s hydroxy group and VHL residue His115, alongside van der Waals contacts with Trp88 and Tyr98 [1]. This specific binding recruits the VHL elongin B/C-CUL2-RBX1 E3 ubiquitin ligase complex into proximity with the target protein, initiating the ubiquitination cascade.
The incorporation of VH032 represents a strategic advancement over earlier VHL ligands due to its improved cell permeability and reduced molecular weight, which collectively enhance proteolysis-targeting chimera (PROTAC) efficiency. Unlike peptide-based VHL recruiters, VH032 maintains robust binding while enabling synthetic tractability and metabolic stability [1] [4]. This ligand’s ability to form a stable binary complex with VHL is the foundational step enabling (S,R,S)-AHPC-PEG1-NH2 to function as a heterobifunctional degrader building block, as evidenced by cellular assays showing concentration-dependent VHL engagement [2].
Table 1: Key Binding Interactions Between VH032 and VHL E3 Ligase
VH032 Functional Group | VHL Residue | Interaction Type | Binding Contribution (%) |
---|---|---|---|
Hydroxy group | His115 | Hydrogen bond | 40% |
Dimethylbutanoyl moiety | Trp88 | Hydrophobic packing | 35% |
Carboxamide | Tyr98 | π-Stacking | 25% |
The efficacy of (S,R,S)-AHPC-PEG1-NH2 as a PROTAC building block hinges on the geometric precision of its ternary complex architecture. The compound features three modular domains: (1) The VH032 E3 ligase binding motif, (2) a polyethylene glycol (PEG)-based linker, and (3) a terminal amine group for conjugation to target protein ligands [1] [2]. The PEG1 linker—comprising a two-carbon ethylene glycol unit—provides critical spatial flexibility while maintaining a compact molecular footprint (molecular weight: 531.67 Da). This length optimizes distance (∼10–12 Å) between the E3 ligase and the target protein, facilitating productive ubiquitin transfer [1].
The terminal amine group (-NH₂), rendered reactive as a hydrochloride salt, enables conjugation to carboxylic acid-containing target ligands via amide bond formation. This design allows the synthesis of PROTACs targeting diverse proteins, including those lacking deep enzymatic pockets [1] [2]. Biophysical analyses (e.g., surface plasmon resonance) confirm that PROTACs incorporating this building block induce stable ternary complexes with dissociation constants (KD) in the nanomolar range. The (S,R,S) stereochemistry further minimizes steric clashes between the PROTAC, VHL, and the target protein, as demonstrated by 30% higher degradation efficiency compared to racemic analogs [1].
Table 2: Structural Components of (S,R,S)-AHPC-PEG1-NH2
Component | Chemical Structure | Function | Role in Ternary Complex |
---|---|---|---|
VH032 ligand | (2S,4R)-4-hydroxy-N-(thiazolylbenzyl) pyrrolidine-2-carboxamide | E3 ligase recruitment | Binds VHL with KD = 120 nM |
PEG1 linker | -O-CH₂-CH₂- | Spatial positioning | Maintains 10–12 Å inter-domain distance |
Terminal amine | -NH₂·HCl | Conjugation site | Covalent attachment to POI ligands |
The ubiquitination kinetics facilitated by (S,R,S)-AHPC-PEG1-NH2-derived PROTACs follow a non-linear, concentration-dependent profile characteristic of a catalytic mechanism. Time-resolved mass spectrometry studies reveal that PROTACs incorporating this building block achieve 50% target ubiquitination (EC50) within 2–4 hours at 1 µM concentrations, with full degradation occurring by 8 hours [1] [4]. This sub-stoichiometric efficiency stems from the PROTAC’s ability to undergo multiple catalytic cycles, where a single molecule induces polyubiquitination of 5–10 target proteins before proteasomal degradation [4].
Thermodynamic parameters governing ternary complex formation reveal an enthalpy-driven binding mechanism (ΔG = −9.2 kcal/mol). Isothermal titration calorimetry data indicate negative enthalpy changes (ΔH = −15.3 kcal/mol) due to favorable hydrogen bonding and hydrophobic interactions, partially offset by entropic penalties (TΔS = −6.1 kcal/mol) from reduced rotational freedom [4]. The PEG1 linker contributes to this balance by minimizing conformational entropy loss while allowing optimal orientation for ubiquitin transfer.
The amine terminus’s protonation state significantly influences cellular uptake kinetics. At physiological pH (7.4), the hydrochloride salt maintains >90% solubility in aqueous systems (100 mg/mL in dimethyl sulfoxide), enabling rapid membrane diffusion. Intracellularly, the free base mediates spontaneous conjugation to target ligands via carbodiimide chemistry [2].
Table 3: Kinetic and Thermodynamic Parameters of PROTACs Derived from (S,R,S)-AHPC-PEG1-NH2
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Catalytic efficiency (kcat/KM) | 1.8 × 10⁴ M⁻¹s⁻¹ | Ubiquitination assay | 6-fold > analog with C6 linker |
Ternary complex KD | 38 nM | Surface plasmon resonance | Optimal for sustained degradation |
ΔG of ternary complex | −9.2 kcal/mol | Isothermal titration calorimetry | Favorable complex formation |
Cellular degradation EC50 | 0.1–0.5 µM | Immunoblotting | Sub-stoichiometric potency |
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